

Oseltamivir-d3 Acid: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Oseltamivir-d3 Acid*

Cat. No.: *B1489179*

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This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on **Oseltamivir-d3 Acid**. It covers the core physicochemical properties, analytical methodologies, and the biological context of its non-deuterated counterpart, oseltamivir.

Core Compound Data

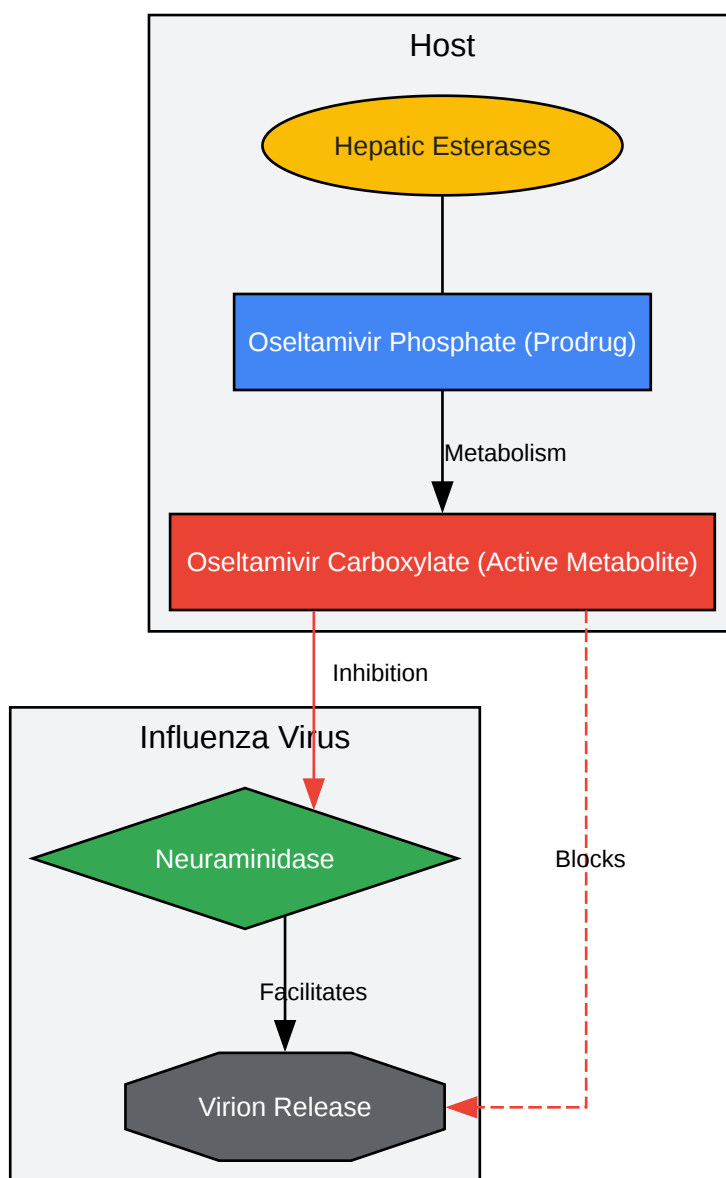
Oseltamivir-d3 Acid is the deuterated form of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative mass spectrometry-based assays.

Property	Value	Source(s)
Molecular Weight	287.37 g/mol	[1]
Chemical Formula	C ₁₄ H ₂₁ D ₃ N ₂ O ₄	[1]
Synonyms	(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexence-1-carboxylic Acid, Oseltamivir-d3 Carboxylic Acid	[1]

Metabolic Pathway and Mechanism of Action

Oseltamivir phosphate, the administered prodrug, is biologically inactive. It undergoes rapid conversion in the liver by carboxylesterases to its active form, oseltamivir carboxylate (the non-deuterated analogue of **Oseltamivir-d3 Acid**).^{[2][3]} This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.^{[4][5]}

Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.^{[4][5]} By competitively inhibiting this enzyme, oseltamivir carboxylate prevents the release and spread of progeny virions, thereby curtailing the progression of the infection.^{[4][5]}



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Metabolic activation and mechanism of action of oseltamivir.

Experimental Protocols

Quantitative Analysis of Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous determination of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma.[6]

Oseltamivir-d3 Acid can be used as an internal standard in such assays.

1. Preparation of Stock and Working Solutions:

- Prepare primary stock solutions of Oseltamivir Carboxylate and **Oseltamivir-d3 Acid** (as the internal standard, IS) in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the Oseltamivir Carboxylate stock solution with a methanol-water (1:1, v/v) mixture to create calibration standards.
- Prepare a working IS solution by diluting the **Oseltamivir-d3 Acid** stock solution.

2. Sample Preparation (Solid Phase Extraction):

- To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution and vortex.
- Add 500 µL of 1.0% formic acid in water and vortex.
- Centrifuge the samples at approximately 3200 x g for 2 minutes.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge twice with 1% formic acid in water.
- Elute the analytes from the cartridge.

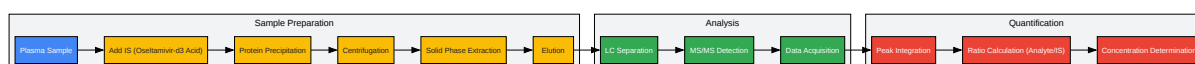
3. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatography (LC):
 - Column: C18 analytical column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).^[6]
 - Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).^[6]
 - Flow Rate: 1.0 mL/min.^[6]
 - Column Temperature: 40 °C.^[6]

- Injection Volume: 10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Oseltamivir Carboxylate: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 285.1 \rightarrow 138.1).[6]
 - **Oseltamivir-d3 Acid** (IS): Monitor the corresponding deuterated transition.

4. Data Analysis:

- Quantify the concentration of Oseltamivir Carboxylate in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.



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Workflow for the quantitative analysis of Oseltamivir Carboxylate.

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